1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-3-4-7-15(13)21-19(24)20-14-9-10-17(25-2)16(12-14)22-11-5-8-18(22)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOQOYPVPXIWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidinone ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Attachment of the tolyl group: The tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a tolyl halide and a suitable catalyst.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods for this compound may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired product efficiently.
Chemical Reactions Analysis
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and the tolyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, triggering a cascade of intracellular signaling events that lead to the desired biological response.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea, its structural and functional analogs are analyzed below.
Structural Analogues
1-(4-Methoxyphenyl)-3-phenylurea :
- Lacks the 2-oxopyrrolidin-1-yl and o-tolyl substituents.
- Simpler structure results in lower molecular weight (MW: 256.3 g/mol vs. ~395.4 g/mol for the target compound).
- Reduced steric hindrance may enhance solubility but decrease target specificity.
Sorafenib (Nexavar®) :
- A clinically approved urea-based kinase inhibitor.
- Contains a trifluoromethylphenyl group and a pyridylcarboxamide moiety.
- Higher hydrophobicity compared to the target compound, impacting pharmacokinetics.
Compound 9 from : A complex nucleoside analog with a 2-oxopyrimidinone and methoxy groups. While structurally distinct, its synthesis highlights the utility of protecting groups (e.g., tert-butyldimethylsilyl) and phosphoramidite chemistry, which may inform strategies for modifying the target compound’s substituents .
Key Comparative Parameters
| Parameter | Target Compound | 1-(4-Methoxyphenyl)-3-phenylurea | Sorafenib |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395.4 | 256.3 | 464.8 |
| Key Functional Groups | 2-oxopyrrolidin-1-yl, o-tolyl | Methoxyphenyl, phenyl | Trifluoromethyl, pyridyl |
| Solubility (Predicted) | Moderate (polar substituents) | High | Low (hydrophobic) |
| Pharmacological Relevance | Undetermined | Intermediate in synthesis | FDA-approved drug |
Research Findings
- Structural Analysis : The SHELX system (e.g., SHELXL for refinement) is widely employed in crystallography to resolve urea derivatives’ conformations and intermolecular interactions . For the target compound, such tools could elucidate hydrogen-bonding patterns between the urea moiety and adjacent substituents.
- Synthetic Flexibility : demonstrates advanced functionalization techniques (e.g., tert-butyldimethylsilyl protection), suggesting that the 2-oxopyrrolidin-1-yl group in the target compound could be modified to enhance stability or bioavailability .
- Biological Activity: Unlike Sorafenib, the target compound’s ortho-methyl and pyrrolidinone groups may confer unique binding modes to kinase ATP pockets, though empirical data are lacking.
Biological Activity
Overview
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea is a synthetic organic compound that has attracted significant attention in biological research due to its unique structural features and potential therapeutic applications. This compound contains a methoxy group, a pyrrolidinone ring, and a tolyl group linked to a urea moiety, which contributes to its diverse biological activities.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
- Receptor Modulation : It may interact with cellular receptors, triggering intracellular signaling pathways that lead to various biological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism in this context may involve disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. For instance, it has been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition activity was assessed through various assays, revealing an IC50 value that suggests it may be more effective than some established inhibitors like acarbose.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways involved and to evaluate the efficacy in vivo.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
In a comparative study on α-glucosidase inhibitors, the compound exhibited superior inhibitory activity compared to traditional inhibitors like acarbose. This finding positions it as a candidate for further development in managing diabetes through dietary carbohydrate modulation.
Research Findings and Future Directions
The ongoing research into this compound continues to reveal its multifaceted biological activities. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating modifications of the chemical structure to enhance potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
